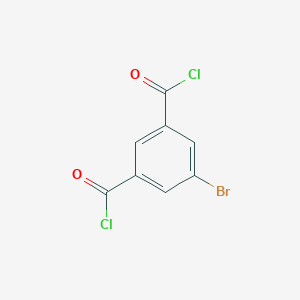

5-Bromoisophthaloyl dichloride

Descripción

BenchChem offers high-quality 5-Bromoisophthaloyl dichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisophthaloyl dichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMYZMTUVIVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57863-69-1 | |

| Record name | 5-Bromo-1,3-benzenedicarbonyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Bromoisophthaloyl Dichloride: A Technical Guide

Introduction

5-Bromoisophthaloyl dichloride is a key bifunctional monomer and intermediate in the synthesis of a diverse range of advanced polymers, including polyamides, polyesters, and poly(amide-ester)s. Its utility in drug development and materials science stems from the precise spatial arrangement of its reactive acyl chloride groups and the influence of the bromo substituent on the aromatic ring. A thorough understanding of its molecular structure is paramount for predicting its reactivity, optimizing reaction conditions, and characterizing the resulting macromolecular architectures. This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromoisophthaloyl dichloride, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes not only the anticipated spectral features but also detailed, field-proven protocols for data acquisition, grounded in the principles of scientific integrity and experimental causality.

Molecular Structure and Spectroscopic Overview

The structure of 5-Bromoisophthaloyl dichloride presents a unique spectroscopic fingerprint. The aromatic ring is substituted with three electron-withdrawing groups: two acyl chlorides (-COCl) at positions 1 and 3, and a bromine atom at position 5. This substitution pattern dictates the electronic environment of the aromatic protons and carbons, leading to predictable shifts in the NMR spectra. The acyl chloride functionalities and the carbon-bromine bond give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will reveal the isotopic distribution patterns of bromine and chlorine, providing unambiguous elemental composition.

Caption: Molecular structure of 5-Bromoisophthaloyl dichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromoisophthaloyl dichloride, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Bromoisophthaloyl dichloride is expected to be simple yet informative, showing two signals in the aromatic region. The symmetry of the molecule results in two chemically equivalent protons (H-4 and H-6) and one unique proton (H-2). The strong electron-withdrawing nature of the two acyl chloride groups and the bromine atom will deshield the aromatic protons, causing their signals to appear at a high chemical shift (downfield).[1][2][3]

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H-2 | ~8.6 - 8.8 |

| H-4, H-6 | ~8.4 - 8.6 |

Causality behind Predictions:

-

Chemical Shift: The electron-withdrawing acyl chloride and bromo groups reduce the electron density around the aromatic protons, leading to significant deshielding and a downfield shift compared to benzene (7.34 ppm).[4]

-

Multiplicity: H-2 is coupled to two equivalent protons (H-4 and H-6) via a meta-relationship, resulting in a triplet. H-4 and H-6 are each coupled to H-2, also via a meta-relationship, leading to a doublet. The ortho and para couplings are absent in this substitution pattern.[5]

-

Coupling Constants: Meta coupling constants (⁴J) in benzene rings are typically small, in the range of 1-3 Hz.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton. Due to molecular symmetry, four distinct carbon signals are expected: two for the aromatic CH groups, two for the quaternary aromatic carbons, and one for the carbonyl carbons of the acyl chloride groups.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-Br | ~120 - 125 |

| C-COCl | ~135 - 140 |

| C-H (C2) | ~138 - 142 |

| C-H (C4, C6) | ~130 - 135 |

Causality behind Predictions:

-

Carbonyl Carbon: The carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, typically appearing in the 165-175 ppm range.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-Br) will be in the typical range for a carbon bonded to a halogen. The carbons attached to the acyl chloride groups (C-COCl) will be deshielded. The protonated carbons (C-H) will also be deshielded due to the overall electron-withdrawing nature of the substituents.[7]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR spectra of 5-Bromoisophthaloyl dichloride.

-

Sample Preparation:

-

Rationale: 5-Bromoisophthaloyl dichloride is highly reactive, particularly towards moisture, which will hydrolyze the acyl chloride groups to carboxylic acids. Therefore, all glassware must be scrupulously dried, and a dry, aprotic deuterated solvent must be used.

-

Procedure:

-

Dry a clean NMR tube and cap in an oven at 120 °C for at least 2 hours and allow to cool in a desiccator.[8]

-

In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), accurately weigh approximately 10-20 mg of 5-Bromoisophthaloyl dichloride directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9][10] CDCl₃ is a good choice as it is aprotic and an excellent solvent for many organic compounds.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a clean, dry Pasteur pipette, transfer the solution to the dried NMR tube.

-

Cap the NMR tube securely.

-

-

-

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (to ensure good signal-to-noise ratio).

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of the protons).

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 5-Bromoisophthaloyl dichloride, the key absorptions will be from the acyl chloride and the substituted aromatic ring.

Predicted IR Spectrum

| Predicted IR Data | |

| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | > 3000 |

| C-Cl Stretch | 650 - 850 |

| C-Br Stretch | 500 - 650 |

Causality behind Predictions:

-

C=O Stretch: Acyl chlorides exhibit a very characteristic, strong C=O stretching absorption at a high frequency (typically >1770 cm⁻¹) due to the inductive effect of the electronegative chlorine atom.[11][12][13]

-

Aromatic C=C Stretch: The benzene ring will show several bands in the 1450-1600 cm⁻¹ region due to ring stretching vibrations.[14][15]

-

Aromatic C-H Stretch: The C-H bonds on the aromatic ring will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[16]

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for this compound as it is rapid, requires minimal sample preparation, and can be performed in a controlled environment.

Caption: Workflow for ATR-FTIR analysis.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[17] Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Rationale: Due to the moisture sensitivity of the compound, the analysis should be performed quickly in a low-humidity environment if possible (e.g., in a nitrogen-purged sample compartment).

-

Procedure:

-

Place a small amount of solid 5-Bromoisophthaloyl dichloride onto the center of the ATR crystal.[18]

-

Lower the instrument's press arm to ensure firm and even contact between the sample and the crystal surface.[18] Good contact is essential for obtaining a high-quality spectrum.[19]

-

Acquire the IR spectrum. A typical acquisition would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

-

Post-Analysis:

-

Retract the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly with a suitable dry, aprotic solvent (e.g., anhydrous acetone or dichloromethane) and a soft, lint-free tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that is expected to cause significant fragmentation of 5-Bromoisophthaloyl dichloride, providing valuable structural information.[20][21]

-

Molecular Ion (M⁺˙): The most critical feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), and chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[22] This will result in a cluster of peaks for the molecular ion. The most abundant peak in the cluster (corresponding to the molecule with one ⁷⁹Br and two ³⁵Cl atoms) is expected at m/z 280. The full isotopic pattern will be complex, with significant peaks at M, M+2, M+4, and M+6. The M:M+2 ratio will be approximately 1:1 due to the bromine.[23]

-

Key Fragmentation Pathways:

-

Loss of Cl: A primary fragmentation will be the loss of a chlorine radical to form a stable acylium ion. This will result in a prominent peak at m/z 245 (for the ⁷⁹Br and ³⁵Cl isotopologues).

-

Loss of CO: Subsequent loss of a molecule of carbon monoxide from the acylium ion is a common fragmentation pathway for carbonyl compounds. This would lead to a peak at m/z 217.

-

Loss of Br: Loss of the bromine radical from the molecular ion or fragment ions is also possible.

-

Caption: Major fragmentation pathways for 5-Bromoisophthaloyl dichloride.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction:

-

Rationale: The compound has a reasonably high boiling point, making it suitable for introduction via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Procedure (Direct Insertion Probe):

-

Dissolve a small amount (~0.1 mg) of the sample in a volatile, aprotic solvent (e.g., dichloromethane).

-

Apply a few microliters of the solution to the tip of the direct insertion probe.

-

Allow the solvent to evaporate completely.

-

Insert the probe into the mass spectrometer's ion source.

-

-

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for EI to generate reproducible fragmentation patterns).[24]

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion cluster and all significant fragments.

-

Source Temperature: ~200-250 °C (to ensure volatilization of the sample).

-

Conclusion

The spectroscopic characterization of 5-Bromoisophthaloyl dichloride is a critical step in its application in research and development. This guide provides a comprehensive, predictive framework for its analysis by ¹H NMR, ¹³C NMR, IR, and MS. The anticipated spectra are dictated by the compound's unique combination of an aromatic ring, a bromo substituent, and two acyl chloride functional groups. By following the detailed experimental protocols, researchers can obtain high-quality, reliable data to confirm the identity, purity, and structure of this important chemical intermediate. The causality-driven explanations for the predicted spectral features and experimental choices are intended to empower scientists to not only acquire data but to understand its fundamental basis.

References

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.6b Interpreting NMR Example 2 | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

All In Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.2 The Number of Signals in C 13 NMR [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

SlideShare. (2023, May 24). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride - the NIST WebBook. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Bromine Stable Isotopes Using Continuous-Flow Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aklectures.com [aklectures.com]

- 4. catalogimages.wiley.com [catalogimages.wiley.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. agilent.com [agilent.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 22. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromoisophthaloyl Dichloride

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromoisophthaloyl dichloride (CAS 57863-69-1), a key intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Tailored for researchers and drug development professionals, this document moves beyond procedural outlines to explore the mechanistic underpinnings of ionization and fragmentation, ensuring a robust understanding for accurate structural elucidation and quality control.

Introduction: The Analytical Imperative

5-Bromoisophthaloyl dichloride is a bifunctional molecule featuring two highly reactive acyl chloride groups and a bromine substituent on an aromatic ring. Its purity and structural integrity are paramount for the successful synthesis of downstream products. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for its characterization.[1] This guide focuses on Electron Ionization (EI), a classic and highly informative hard ionization technique, to probe the molecule's intrinsic stability and fragmentation behavior.[2]

Core Challenge: The presence of multiple halogen atoms (one bromine, two chlorine) creates a complex isotopic signature that is both a challenge and a powerful diagnostic tool. Understanding this signature is key to confident identification.

Foundational Principles: Ionization and Isotopic Abundance

Electron Ionization (EI) Mechanism

In EI-MS, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[2] This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).

-

Causality: The 70 eV standard is used because it provides sufficient energy to ionize and reproducibly fragment the molecule, generating a characteristic "fingerprint" mass spectrum. The resulting molecular ions are often energetically unstable and undergo fragmentation to form smaller, more stable ions.[3]

The Isotopic Signature: A Definitive Marker

A crucial aspect of analyzing halogenated compounds is the interpretation of isotopic patterns. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] For 5-Bromoisophthaloyl dichloride (C₈H₃BrCl₂O₂), this results in a distinctive cluster of peaks for the molecular ion and any bromine- or chlorine-containing fragments.

-

Molecular Ion Cluster (M•+): The monoisotopic peak (M) corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

-

The M+2 Peak: This peak arises from the presence of one ⁸¹Br atom or one ³⁷Cl atom. Due to the high abundance of ⁸¹Br, the M+2 peak will be nearly as intense as the M peak.

-

The M+4 Peak: Arises from combinations like (⁸¹Br + ³⁷Cl) or (³⁷Cl + ³⁷Cl).

-

The M+6 Peak: Arises from the presence of (⁸¹Br + ³⁷Cl + ³⁷Cl).

This predictable pattern provides a high degree of confidence in identifying halogenated compounds.

Deciphering the Spectrum: Predicted Fragmentation Pathways

The fragmentation of the 5-Bromoisophthaloyl dichloride molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary fragmentation processes involve the reactive acyl chloride groups. For acyl chlorides, the molecular ion peak can sometimes be weak or absent, but the stable aromatic ring in this compound may enhance its abundance.[5]

The most probable fragmentation pathways are initiated by the cleavage of the C-Cl bond, which is weaker than the C-C or C=O bonds.

Caption: Predicted EI-MS fragmentation of 5-Bromoisophthaloyl dichloride.

Key Fragmentation Events:

-

Loss of a Chlorine Radical (α-Cleavage): The most favorable initial fragmentation is the cleavage of a C-Cl bond to form a highly stable, resonance-stabilized acylium ion.[5] This fragment is often the base peak in the spectrum of acyl halides.

-

[M - Cl]⁺: This will produce an intense isotopic cluster around m/z 245 (for ⁷⁹Br and ³⁵Cl).

-

-

Sequential Loss of Carbon Monoxide: Acylium ions readily lose carbon monoxide (a stable neutral molecule) to form a new cation.

-

[M - Cl - CO]⁺: Loss of CO from the m/z 245 fragment results in a new cluster around m/z 217.

-

-

Loss of a Bromine Radical: While less favorable than C-Cl cleavage, the loss of the bromine radical from the molecular ion is also possible.

-

[M - Br]⁺: This would generate a fragment cluster containing two chlorine atoms around m/z 201.

-

-

Loss of a Carbonyl Chloride Radical: Cleavage of the bond between the aromatic ring and a carbonyl group can lead to the loss of a •COCl radical.

-

[M - COCl]⁺: This fragmentation also leads to an ion cluster around m/z 217.

-

Summary of Predicted Fragments

| m/z (Monoisotopic) | Proposed Ion Formula | Neutral Loss | Notes |

| 280 | [C₈H₃⁷⁹Br³⁵Cl₂O₂]•+ | - | Molecular Ion (M•+) |

| 245 | [C₈H₃⁷⁹Br³⁵ClO₂]⁺ | •Cl | Formation of a stable acylium ion. Likely the base peak. |

| 217 | [C₇H₃⁷⁹Br³⁵ClO]⁺ | •Cl, CO | Loss of CO from the m/z 245 fragment. |

| 201 | [C₈H₃³⁵Cl₂O₂]⁺ | •Br | Loss of the bromine radical from the molecular ion. |

| 154 | [C₆H₃⁷⁹Br]•+ | •Cl, CO, •COCl | Further fragmentation leading to the bromophenyl cation. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing 5-Bromoisophthaloyl dichloride due to its volatility.

Safety Precautions

5-Bromoisophthaloyl dichloride is corrosive and a lachrymator. It reacts with moisture, including humidity in the air, to produce HCl gas. All handling must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][7]

Sample Preparation

-

Solvent Selection: Use a dry, inert aprotic solvent. Anhydrous dichloromethane or chloroform are suitable choices.

-

Concentration: Prepare a dilute solution of the sample, typically around 100-200 µg/mL. High concentrations can lead to source contamination and spectral distortion.

-

Vial: Use a GC vial with a PTFE-lined septum to prevent contamination and reaction with the cap.

Instrumentation and Parameters

The following parameters are a robust starting point for analysis on a standard quadrupole GC-MS system with an EI source.

| Parameter | Setting | Rationale |

| GC Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic resolution and is inert. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature ramp effectively separates the analyte from any solvent impurities or byproducts. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| MS Ion Source Temp | 230 °C | Standard temperature for EI, balances ionization efficiency with minimizing thermal fragmentation. |

| Electron Energy | 70 eV | The industry standard for generating reproducible, library-searchable spectra. |

| Mass Range | m/z 40-400 | Covers the molecular ion and all expected fragments. |

| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from entering and saturating the MS detector. |

Data Interpretation: A Self-Validating System

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for 5-Bromoisophthaloyl dichloride. The mass spectrum extracted from this peak should be evaluated against the following criteria for structural confirmation:

-

Verify the Molecular Ion: Look for the characteristic isotopic cluster around m/z 280. The relative intensities of the M, M+2, M+4, and M+6 peaks should align with the theoretical distribution for a molecule containing BrCl₂.

-

Identify the Base Peak: The most intense peak in the spectrum should correspond to a logical, stable fragment. For this molecule, the acylium ion cluster at m/z 245 ([M-Cl]⁺) is the expected base peak.

-

Correlate Major Fragments: Identify other significant peaks in the spectrum and match them to the predicted fragmentation pathways (e.g., m/z 217, 201, 154). The presence of these fragments provides collaborative evidence for the proposed structure.

-

Check for Impurities: Any other peaks in the chromatogram can be analyzed similarly to identify potential starting materials, byproducts, or degradation products (e.g., 5-Bromoisophthalic acid from hydrolysis).

This systematic approach, which cross-validates the molecular ion, isotopic pattern, and fragmentation pathway, creates a self-validating system for confident compound identification.

Conclusion

The mass spectrometric analysis of 5-Bromoisophthaloyl dichloride by EI-MS is a powerful technique that yields a wealth of structural information. A thorough understanding of its unique isotopic signature and the predictable fragmentation of its acyl chloride functionalities allows for unambiguous identification and purity assessment. By coupling this theoretical knowledge with a robust experimental protocol, researchers can ensure the quality of this critical chemical intermediate, thereby safeguarding the integrity of their research and development endeavors.

References

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry . Science Ready. Retrieved January 29, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples . PubMed. Retrieved January 29, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS . Chemguide. Retrieved January 29, 2026, from [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . JoVE. Retrieved January 29, 2026, from [Link]

-

5-Amino-2,4,6-triiodoisophthaloyl dichloride | C8H2Cl2I3NO2 | CID 9894858 . PubChem. Retrieved January 29, 2026, from [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications . Research and Reviews. Retrieved January 29, 2026, from [Link]

-

Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry . Chad's Prep. Retrieved January 29, 2026, from [Link]

-

Isocyanotoisophthaloyl chloride | C9H3Cl2NO3 | CID 22116892 . PubChem. Retrieved January 29, 2026, from [Link]

-

Mass Spectrometry . Michigan State University Chemistry. Retrieved January 29, 2026, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I . Spectroscopy Online. Retrieved January 29, 2026, from [Link]

-

Benzoyl chloride | C6H5COCl | CID 7412 . PubChem. Retrieved January 29, 2026, from [Link]

-

Interesting Signals from Electrochemical Mass Spectrometry: Are They Real? Probably Not. Chemical Ionization Can Distort Electro... . ACS Publications. Retrieved January 29, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromoisophthaloyl Dichloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromoisophthaloyl dichloride. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this important chemical intermediate.

Executive Summary

5-Bromoisophthaloyl dichloride is a bifunctional molecule featuring a bromine-substituted aromatic ring and two highly reactive acyl chloride groups. This unique structure makes it a valuable building block in the synthesis of advanced polymers, pharmaceuticals, and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its successful application in synthesis, purification, and formulation. This guide offers a detailed exploration of its expected solubility profile, the underlying chemical principles, and a robust experimental framework for its quantitative determination. Due to the reactive nature of acyl chlorides, this guide emphasizes handling protocols and the selection of appropriate aprotic solvents.

The Molecular Architecture and its Influence on Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. In the case of 5-Bromoisophthaloyl dichloride, several key features dictate its solubility behavior:

-

Aromatic Core: The central benzene ring is inherently nonpolar and hydrophobic, favoring interactions with solvents that have similar characteristics.

-

Acyl Chloride Groups: The two -COCl groups are highly polar and reactive. These groups can engage in dipole-dipole interactions with polar aprotic solvents.

-

Bromo Substituent: The bromine atom is electronegative and increases the molecule's overall molecular weight and polarizability, which can influence its interaction with various solvents.

Based on these structural attributes, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that 5-Bromoisophthaloyl dichloride will exhibit favorable solubility in aprotic solvents that can effectively solvate both its nonpolar aromatic core and its polar acyl chloride functionalities.

Qualitative Solubility Profile: Expectations and Rationale

Expected to be Soluble in:

-

Chlorinated Solvents: Dichloromethane, chloroform. These solvents are relatively polar and can effectively solvate the acyl chloride groups.

-

Ethers: Diethyl ether, tetrahydrofuran (THF). These aprotic solvents can act as hydrogen bond acceptors for any trace moisture and can solvate the molecule.

-

Aromatic Hydrocarbons: Toluene, benzene, xylene. The nonpolar nature of these solvents will favorably interact with the benzene ring of the solute.[4]

-

Ketones: Acetone. As a polar aprotic solvent, acetone is expected to be a good solvent for this compound.[1][2]

-

Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc). These highly polar aprotic solvents are generally excellent solvents for a wide range of organic compounds.

Expected to be Reactive/Insoluble in:

-

Protic Solvents: Water, alcohols (e.g., methanol, ethanol), carboxylic acids. Acyl chlorides are highly susceptible to nucleophilic attack by the hydroxyl groups in these solvents, leading to rapid solvolysis to form the corresponding carboxylic acid or esters.[5][6] This is not a dissolution process but a chemical reaction.

-

Nonpolar Aliphatic Hydrocarbons: Hexane, cyclohexane. The high polarity of the acyl chloride groups will likely limit solubility in these nonpolar solvents.

The following diagram illustrates the decision-making process for solvent selection when working with 5-Bromoisophthaloyl dichloride.

Caption: A workflow diagram for selecting an appropriate solvent for 5-Bromoisophthaloyl dichloride.

Quantitative Solubility Determination: A Validated Experimental Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of 5-Bromoisophthaloyl dichloride in a chosen aprotic organic solvent. This method is based on the widely accepted shake-flask technique, adapted for a moisture-sensitive compound.[7]

Materials and Equipment

-

5-Bromoisophthaloyl dichloride (high purity)

-

Anhydrous organic solvent of choice

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Gas-tight syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) with a UV detector

Experimental Procedure

The overall workflow for the quantitative determination of solubility is depicted below.

Caption: A step-by-step workflow for the quantitative determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 5-Bromoisophthaloyl dichloride into a clean, dry glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a precise volume of the chosen anhydrous organic solvent to the vial.

-

Purge the headspace of the vial with an inert gas (nitrogen or argon) for a few minutes to displace any moisture and air.

-

Immediately seal the vial with a PTFE-lined screw cap.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[7]

-

-

Sample Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully draw an aliquot of the supernatant into a gas-tight syringe.

-

Attach a PTFE syringe filter to the syringe and filter the solution into a clean, dry volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution to a known volume with the same anhydrous solvent.

-

Determine the concentration of 5-Bromoisophthaloyl dichloride in the diluted solution using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Safety and Handling of 5-Bromoisophthaloyl Dichloride

5-Bromoisophthaloyl dichloride is a reactive and corrosive compound that requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

-

Moisture Sensitivity: As an acyl chloride, it is sensitive to moisture.[6] Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

References

-

Solubility of Things. Isophthaloyl chloride. Available from: [Link]

-

Shree Sulphurics. Isophthaloyl Chloride | 99-63-8 | C8H4Cl2O2. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Water. (2023). Available from: [Link]

-

Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Terephthaloyl chloride. Available from: [Link]

-

Solubility of Things. Terephthaloyl chloride. Available from: [Link]

-

MDPI. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2018). Available from: [Link]

-

ACS Publications. Solvent effects on the ultraviolet spectra of benzene derivatives and naphthalene. Identification of polarity sensitive spectral characteristics. Available from: [Link]

-

Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available from: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Terephthaloyl chloride [kaiyuan-chemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Reactivity of 5-Bromoisophthaloyl Dichloride with Amines

This guide provides a comprehensive technical overview of the reactivity of 5-bromoisophthaloyl dichloride with primary and secondary amines. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this versatile reagent. We will delve into the core chemical principles, reaction mechanisms, critical experimental parameters, and established protocols to ensure reproducible and optimal outcomes in the synthesis of N-substituted 5-bromoisophthalamides and related polyamide structures.

Introduction: The Significance of 5-Bromoisophthaloyl Dichloride

5-Bromoisophthaloyl dichloride is an aromatic diacyl chloride featuring two highly reactive carbonyl chloride groups positioned meta to each other on a benzene ring, with a bromine substituent at the 5-position. This specific arrangement of functional groups imparts a unique combination of reactivity and structural properties, making it a valuable building block in several areas of chemical synthesis:

-

Polymer Chemistry: It serves as a key monomer in the synthesis of high-performance aromatic polyamides (aramids). The bromine atom provides a site for further functionalization or can be used to modify polymer properties such as solubility, flame retardancy, and thermal stability.[1]

-

Pharmaceutical Development: The isophthalamide core is a privileged scaffold in medicinal chemistry. The reactivity of the diacyl chloride allows for the facile introduction of diverse amine-containing fragments, enabling the construction of compound libraries for drug discovery.

-

Materials Science: The rigid aromatic core and reactive handles are exploited in the design of functional materials, including fluorescent sensors and cross-linked networks.[2]

The fundamental reaction underpinning these applications is the nucleophilic acyl substitution between the electrophilic carbonyl carbons of the acyl chloride and the nucleophilic nitrogen of an amine.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The reaction of 5-bromoisophthaloyl dichloride with an amine is a classic example of a nucleophilic acyl substitution .[3] This is not a one-step process but proceeds via a well-established addition-elimination mechanism.[4][5]

Step 1: Nucleophilic Attack (Addition) The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking one of the electron-deficient carbonyl carbons of the acyl chloride.[4][6] This breaks the carbonyl π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[7][8]

Step 2: Collapse of the Intermediate (Elimination) The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. In this process, the most stable leaving group is expelled. The chloride ion is an excellent leaving group, far superior to the newly attached amino group, and is thus ejected.[4]

Step 3: Deprotonation The resulting product is a protonated amide (an amidium ion). A base present in the reaction mixture, which can be a second molecule of the amine reactant or an added scavenger base like pyridine or triethylamine, removes the proton from the nitrogen atom.[5][6] This deprotonation step is crucial as it neutralizes the strong acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[9]

This entire sequence occurs for both acyl chloride groups on the 5-bromoisophthaloyl dichloride molecule, leading to the formation of a disubstituted isophthalamide.

Caption: General mechanism for the reaction of an acyl chloride with an amine.

Reactivity with Primary vs. Secondary Amines

Both primary and secondary amines react readily with 5-bromoisophthaloyl dichloride. Tertiary amines, lacking a proton on the nitrogen atom, cannot form a stable neutral amide product after the initial addition and are generally unreactive in this context.[10]

-

Primary Amines (R-NH₂): React to form N,N'-disubstituted isophthalamides. The resulting amide contains an N-H bond, which can participate in hydrogen bonding, influencing the solubility and bulk properties of the product, particularly in polymers.

-

Secondary Amines (R₂NH): React to form N,N,N',N'-tetrasubstituted isophthalamides. Lacking an N-H bond, these products cannot act as hydrogen bond donors. This often leads to increased solubility in organic solvents compared to products derived from primary amines.[1][11]

Steric hindrance plays a significant role. Bulky amines (e.g., tert-butylamine) or amines with bulky substituents near the nitrogen center will react more slowly than less hindered amines (e.g., methylamine) due to non-bonded steric interactions that raise the activation energy of the transition state during nucleophilic attack.

Critical Experimental Parameters: A Self-Validating System

Controlling the reaction conditions is paramount for achieving high yields and purity. The protocols described should be viewed as a system where each parameter validates the others. This is often referred to as the Schotten-Baumann reaction condition .[7][8][9]

| Parameter | Recommended Condition | Causality & Field-Proven Insights |

| Solvent | Aprotic, non-polar to moderately polar (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).[8][12] | Causality: Acyl chlorides are highly susceptible to hydrolysis.[5] Aprotic solvents prevent the competitive reaction with water. Insight: DCM is often preferred for its ability to dissolve the reactants while being immiscible with the aqueous base used for quenching, simplifying workup. For polyamide synthesis, polar aprotic solvents like NMP or DMAc may be required to keep the growing polymer chain in solution.[13] |

| Temperature | 0 °C to Room Temperature | Causality: The reaction is highly exothermic. Low initial temperatures (ice bath) are used to control the reaction rate, prevent side reactions, and minimize degradation of thermally sensitive substrates. Insight: Adding the acyl chloride solution dropwise to the amine solution at 0 °C is a standard, field-proven technique to maintain control. Reactions are often allowed to warm to room temperature to ensure completion. Some polymerizations may require higher temperatures to achieve high molecular weight.[14] |

| Stoichiometry | 1.0 eq. Dichloride : 2.2-2.5 eq. Amine (if amine is the base) OR 1.0 eq. Dichloride : 1.0 eq. Diamine : 2.2 eq. External Base (for polymerization) | Causality: One equivalent of amine is consumed as the nucleophile, and a second equivalent is consumed to neutralize the two equivalents of HCl produced.[15] Insight: Using a slight excess of the amine or an external, non-nucleophilic base (like triethylamine or pyridine) ensures the reaction goes to completion by effectively scavenging all generated HCl.[5][9] |

| Acid Scavenger (Base) | Triethylamine (Et₃N), Pyridine, or excess amine. Aqueous NaOH can be used in biphasic (interfacial) systems.[9][12] | Causality: The base neutralizes the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[9] Insight: Pyridine can sometimes act as a nucleophilic catalyst, increasing the reaction rate.[9] For polymer synthesis via interfacial polycondensation, an inorganic base like NaOH is dissolved in the aqueous phase with the diamine.[13] |

| Atmosphere | Inert (Nitrogen or Argon) | Causality: Prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive acyl chloride to the unreactive carboxylic acid. Insight: While not always strictly necessary for small-scale, rapid reactions with robust substrates, working under an inert atmosphere is a best practice that guarantees reproducibility and is essential for sensitive substrates or when aiming for the highest possible yield and purity. |

Standard Laboratory Protocol: Synthesis of N,N'-diethyl-5-bromoisophthalamide

This protocol provides a detailed, step-by-step methodology for a representative reaction.

Materials:

-

5-Bromoisophthaloyl dichloride

-

Ethylamine (2.0 M solution in THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethylamine solution (10 mL, 20 mmol).

-

Solvent & Base Addition: Add anhydrous DCM (20 mL) and triethylamine (3.0 mL, 22 mmol).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 5-bromoisophthaloyl dichloride (2.78 g, 10 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cold amine solution over 15-20 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Workup - Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the pure N,N'-diethyl-5-bromoisophthalamide.

Caption: A typical experimental workflow for the synthesis of an isophthalamide.

Conclusion

The reaction of 5-bromoisophthaloyl dichloride with amines is a robust and highly efficient method for the synthesis of isophthalamides and aromatic polyamides. A thorough understanding of the nucleophilic acyl substitution mechanism and meticulous control over key experimental parameters—solvent, temperature, stoichiometry, and acid scavenging—are essential for success. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and reproducibly utilize this important chemical transformation in their synthetic endeavors.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]

-

Grokipedia. Schotten–Baumann reaction. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

-

National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

-

Royal Society of Chemistry. (2016). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

Wiley Online Library. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

OpenStax. (2023, September 20). 24.7 Reactions of Amines. Organic Chemistry. [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

ResearchGate. (2025, August 7). Reaction of phthaloyl chloride with primary amines. [Link]

-

Save My Exams. (2024, December 23). Formation of Polyamides. A Level Chemistry Revision Notes. [Link]

-

ResearchGate. (2017, January 2). How can I synthesize polyamide from diacid chloride?. [Link]

-

ResearchGate. (2025, August 9). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. [Link]

-

MDPI. Functional Aromatic Polyamides. [Link]

-

YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. [Link]

-

National Institutes of Health. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]

-

INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]

-

Revisely. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. [Link]

-

Study Mind. Polyamide Formation (A-Level Chemistry). [Link]

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. Functional Aromatic Polyamides [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. grokipedia.com [grokipedia.com]

- 9. byjus.com [byjus.com]

- 10. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. studymind.co.uk [studymind.co.uk]

- 15. savemyexams.com [savemyexams.com]

An In-depth Technical Guide to the Hydrolytic Stability of 5-Bromoisophthaloyl Dichloride

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Bromoisophthaloyl dichloride is a valuable bifunctional monomer used in the synthesis of high-performance polymers and specialty chemicals. The presence of two highly reactive acyl chloride groups dictates its utility but also renders it susceptible to hydrolysis. An in-depth understanding of its hydrolytic stability is paramount for ensuring optimal reaction conditions, product purity, and material integrity. This guide provides a comprehensive overview of the chemical principles governing the hydrolysis of 5-Bromoisophthaloyl dichloride, detailed experimental protocols for its quantitative assessment, and a discussion of the practical implications for its handling and application. The methodologies and principles are grounded in established analytical chemistry and reaction kinetics, drawing analogies from well-studied parent compounds like isophthaloyl chloride.

Introduction: The Critical Role of Hydrolytic Stability

5-Bromoisophthaloyl dichloride is an aromatic diacyl chloride featuring two chlorocarbonyl groups in a meta-position on a bromine-substituted benzene ring. This specific arrangement makes it a key building block in the production of aramids, polyesters, and other polymers that require enhanced flame resistance, chemical inertness, and thermal stability.[1]

The compound's high reactivity, essential for polymerization, is primarily driven by the two acyl chloride moieties.[2] However, this reactivity also makes it extremely sensitive to nucleophilic attack by water. Uncontrolled hydrolysis leads to the formation of 5-bromoisophthalic acid and hydrochloric acid, which can have significant consequences:

-

Reduced Reaction Yield: Consumption of the monomer by hydrolysis decreases the efficiency of the desired polymerization or chemical reaction.

-

Altered Stoichiometry: In polycondensation reactions, precise stoichiometric balance is critical. Hydrolysis disrupts this balance, leading to lower molecular weight polymers and compromised material properties.

-

Corrosion and Safety Hazards: The generation of corrosive hydrogen chloride (HCl) gas can damage equipment and poses a significant safety risk.[3][4]

Therefore, quantifying the hydrolytic stability is not merely an academic exercise but a critical necessity for process optimization, quality control, and safe handling in any research or manufacturing setting.

The Chemistry of Acyl Chloride Hydrolysis

The hydrolysis of 5-Bromoisophthaloyl dichloride proceeds via a well-established nucleophilic addition-elimination mechanism at the carbonyl carbon.[5] This reaction is typically very rapid, especially with aliphatic acyl chlorides.[6] While aromatic acyl chlorides react more slowly, the process is still significant.[3]

Reaction Mechanism and Intermediates

The overall reaction involves the stepwise conversion of the two acyl chloride groups to carboxylic acid groups. The process occurs in two main phases, with the formation of a "half-acid" intermediate.[7][8]

Step 1: First Hydrolysis The first acyl chloride group reacts with water to form 5-bromo-3-(chlorocarbonyl)benzoic acid (the half-acid intermediate).

Step 2: Second Hydrolysis The second, less reactive acyl chloride group on the intermediate hydrolyzes to yield the final product, 5-bromoisophthalic acid.

The fundamental mechanism at each carbonyl carbon involves:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the highly electrophilic (partially positive) carbonyl carbon.[9]

-

Formation of a Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and a transient tetrahedral intermediate is formed.[6][10]

-

Elimination of the Leaving Group: The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.[6]

-

Deprotonation: A water molecule or chloride ion removes a proton from the oxonium ion to yield the neutral carboxylic acid and HCl.[9][10]

Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.

Factors Influencing Hydrolysis Rate

-

Electronic Effects: The bromine atom on the aromatic ring is an electron-withdrawing group. This effect increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis compared to unsubstituted isophthaloyl chloride.[11]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature due to the higher kinetic energy of the reacting molecules.

-

pH: The reaction is catalyzed by both acid and base. In basic conditions, the more potent nucleophile OH⁻ dramatically accelerates the hydrolysis rate.

-

Solvent: The polarity and protic nature of the solvent can influence the reaction rate. Hydrolysis is fastest in aqueous environments.

Experimental Determination of Hydrolytic Stability

A robust and self-validating protocol is essential for accurately quantifying the hydrolysis rate. The following method, based on established principles for analyzing acyl chlorides, utilizes High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.[7][12]

Experimental Workflow

The overall process involves preparing the reactant, initiating the hydrolysis under controlled conditions, taking samples at precise time intervals, quenching the reaction to halt further degradation, and analyzing the samples via HPLC.

Caption: High-level workflow for determining the hydrolysis rate constant.

Detailed Step-by-Step Protocol

Rationale: This protocol uses a buffered aqueous solution to maintain constant pH and a co-solvent (acetonitrile) to ensure the solubility of the acyl chloride. The reaction is quenched to "freeze" the composition of the sample at each time point, ensuring accurate analysis.[8]

Materials & Reagents:

-

5-Bromoisophthaloyl dichloride (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer components (e.g., KH₂PO₄, K₂HPO₄) for pH 7.0

-

Dimethylamine (DMA) solution (optional, as a quenching agent)[8]

-

Volumetric flasks, pipettes, and autosampler vials

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Constant temperature water bath or reaction block

-

Calibrated pH meter

-

Analytical balance

-

Stopwatch

Procedure:

-

Preparation of Solutions:

-

Stock Solution: Accurately weigh ~50 mg of 5-Bromoisophthaloyl dichloride and dissolve it in acetonitrile in a 50 mL volumetric flask. This creates a ~1 mg/mL stock solution. Causality: Acetonitrile is an aprotic solvent that dissolves the acyl chloride without reacting with it.

-

Buffered Solution: Prepare a 50 mM phosphate buffer at the desired pH (e.g., 7.0) using HPLC-grade water. Degas the buffer before use.

-

-

System Setup:

-

Set the constant temperature water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Place a sealed reaction vessel containing a known volume of the buffered solution (e.g., 99 mL) into the water bath and allow it to equilibrate for at least 20 minutes.

-

-

Reaction Initiation and Sampling:

-

At time t=0, rapidly inject a known volume of the acyl chloride stock solution (e.g., 1 mL) into the stirring buffered solution. Start the stopwatch immediately. This creates an initial concentration of ~10 µg/mL.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 15 minutes), withdraw an aliquot (e.g., 1 mL) from the reaction vessel. Note: The rapid half-life of similar compounds suggests short time intervals are necessary.[7]

-

-

Reaction Quenching:

-

Immediately transfer the aliquot into a vial containing a quenching agent. An effective method is to add it to a vial already containing cold acetonitrile or a small amount of a reactive amine like dimethylamine (DMA), which instantly converts the remaining acyl chloride to a stable amide.[8] This prevents further hydrolysis before analysis.

-

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC. A typical method would be:

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the dichloride absorbs strongly (e.g., 240 nm).

-

Injection Volume: 20 µL.

-

-

Record the peak area corresponding to 5-Bromoisophthaloyl dichloride for each time point.

-

Data Analysis and Interpretation

Kinetic Analysis

The hydrolysis of acyl chlorides in a large excess of water follows pseudo-first-order kinetics.[13] The integrated rate law is:

ln([A]t) = -kt + ln([A]₀)

Where:

-

[A]t is the concentration (or peak area) of the dichloride at time t.

-

[A]₀ is the initial concentration (or peak area) at t=0.

-

k is the pseudo-first-order rate constant.

By plotting ln(Peak Area) versus time, a linear relationship should be observed. The rate constant (k) is the negative of the slope of this line.

Half-Life Calculation

The half-life (t½), the time required for 50% of the compound to hydrolyze, is a critical measure of stability. It is calculated from the rate constant:

t½ = 0.693 / k

Data Presentation

The following table presents hypothetical data from a hydrolysis experiment conducted at pH 7 and 25°C, based on the known behavior of isophthaloyl chloride, which has a half-life of a few minutes under similar conditions.[7]

| Time (minutes) | HPLC Peak Area (Arbitrary Units) | ln(Peak Area) |

| 0.5 | 850,234 | 13.653 |

| 1.0 | 725,112 | 13.494 |

| 2.0 | 521,567 | 13.165 |

| 4.0 | 271,828 | 12.512 |

| 8.0 | 73,900 | 11.211 |

| Calculated k | 0.305 min⁻¹ | |

| Calculated t½ | 2.27 minutes |

Practical Implications and Handling

The high reactivity of 5-Bromoisophthaloyl dichloride towards water necessitates stringent handling and storage protocols.

-

Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[4][14] Any exposure to atmospheric moisture will lead to degradation.

-

Handling: All handling should be performed in a glove box or under a stream of dry inert gas. Use of anhydrous solvents and reagents is mandatory for any reaction involving this compound to prevent unwanted side reactions and ensure product quality.[15][16]

-

Reaction Control: When used in polymerization, such as interfacial polycondensation, the rate of hydrolysis is a critical competing reaction. Understanding its kinetics allows for the optimization of reaction parameters (e.g., pH, temperature, stirring speed) to favor polymer formation over hydrolysis.[1]

Conclusion

The hydrolytic stability of 5-Bromoisophthaloyl dichloride is a defining characteristic that governs its application, storage, and handling. Its rapid reaction with water, driven by the electrophilic nature of its two acyl chloride groups, requires quantitative characterization for effective use in research and industry. By employing systematic experimental protocols, such as the HPLC-based kinetic study detailed here, researchers and drug development professionals can accurately determine hydrolysis rates. This data is indispensable for designing robust synthetic processes, ensuring the production of high-quality materials, and implementing safe laboratory and manufacturing practices.

References

-

Barrows, M. E., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Science & Technology, 40(19), 5988-5994. [Link]

- Morgan, P. W. (1979). Synthesis and properties of aromatic polymers. Macromolecules, 12(4), 533-544.

-

Doc Brown's Chemistry. (n.d.). The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

-

Yushchenko, S. S., et al. (2020). Methods for the Synthesis of Phthalic Acid Dichlorides. Catalysis in Industry, 12(1), 29-44. [Link]

-

Clark, J. (2015). Reactions of Acyl Chlorides. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

-

The Organic Chemistry Tutor. (2020). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link] (Illustrative of the general mechanism).

-

Save My Exams. (n.d.). Acyl Chlorides. [Link]

-

Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

-

Barrows, M. E., et al. (2006). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Environmental Science & Technology. [Link]

-

U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. [Link]

-

Scribd. (n.d.). Isophthaloyl Chloride Safety Data. [Link]

- Sisco Research Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet: Isophthaloyl chloride.

-

Save My Exams. (n.d.). Relative Ease of Hydrolysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 4. scribd.com [scribd.com]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. researchgate.net [researchgate.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. 5-Bromoisophthaloyl dichloride | 57863-69-1 [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.co.uk [fishersci.co.uk]

Technical Guide: Safety and Handling of 5-Bromoisophthaloyl Dichloride

Part 1: Executive Summary

5-Bromoisophthaloyl dichloride (CAS: 20719-86-0) is a high-reactivity acyl chloride intermediate used extensively in the synthesis of high-performance polyamides, polyesters, and pharmaceutical pharmacophores. Its utility stems from the dual electrophilic carbonyl centers, which facilitate rapid nucleophilic substitution.

However, this utility comes with a critical safety profile: it is a moisture-sensitive lachrymator that hydrolyzes violently to release hydrochloric acid (HCl) gas. Safe handling requires a "Zero-Moisture" protocol during synthesis and a "Controlled Hydrolysis" protocol during disposal. This guide moves beyond generic safety data sheets (SDS) to provide field-proven operational strategies.

Part 2: Chemical Profile & Reactivity Mechanisms

Understanding the molecular behavior of 5-Bromoisophthaloyl dichloride is the first step in risk mitigation.

The "Double Threat" Mechanism

The molecule features two acyl chloride groups attached to a benzene ring with a bromine substituent.

-

Electrophilicity: The carbonyl carbons are highly electron-deficient, making them aggressive targets for nucleophiles (water, amines, alcohols).

-

Leaving Group: Chloride (

) is an excellent leaving group. Upon contact with moisture, the bond cleaves, instantly releasing HCl gas.

Key Physical Properties:

| Property | Value | Operational Implication |

|---|---|---|

| State | Solid (Low melting point) or Liquid | May solidify in cool storage; requires gentle warming to transfer.[1] |

| Boiling Point | ~160°C (at reduced pressure) | High boiling point makes removal by evaporation difficult; requires quenching. |

| Reactivity | Water-Reactive | Violent decomposition. Never wash neat residue with water. |

Hydrolysis Pathway Visualization

The following diagram illustrates the cascade event that occurs upon exposure to atmospheric moisture or improper quenching.

Figure 1: Hydrolysis mechanism showing the generation of toxic HCl gas upon contact with water.

Part 3: Engineering Controls & PPE

Generic "gloves and goggles" advice is insufficient for acid chlorides. The permeation of carrier solvents (often Dichloromethane or THF) must dictate PPE choice.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) | Standard nitrile degrades rapidly in chlorinated solvents often used with this compound. Laminate gloves provide chemical permeation resistance >4 hours. |

| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses do not seal against HCl fumes or splashes. A face shield protects the neck from corrosive vapors. |

| Respiratory | Fume Hood (Required) | If hood failure occurs, use a full-face respirator with Acid Gas (Yellow/E) cartridges. |

Engineering Controls

-

Schlenk Line / Glovebox: All transfers of neat material should occur under an inert atmosphere (

or -

Scrubber System: Reactions evolving significant HCl must be vented through a base trap (e.g., NaOH solution) to neutralize off-gassing before it reaches the hood exhaust.

Part 4: Operational Protocols

Storage and Transfer

The Golden Rule: Store under inert gas.

-

Container: Keep in tightly sealed glass containers with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment.

-

Transfer:

-

Solid: Use a dried spatula in a glove bag.

-

Liquid/Melt: Use a glass syringe with a long needle. Avoid plastic syringes (swelling risk).

-

Reaction Setup (Moisture Exclusion)

-

Glassware: Oven-dried at 120°C for >2 hours. Assemble hot under nitrogen flow.

-

Solvents: Must be anhydrous. Water content >50 ppm can stall the reaction and generate impurity spikes (anhydride formation).

Quenching and Disposal (Critical Safety Workflow)

Danger: Never add water directly to the neat acid chloride. This causes an exothermic "volcano" effect.

Protocol: The "Dilute & Neutralize" Method

-

Dilution: Dissolve the reaction mixture or residue in a non-reactive organic solvent (e.g., Dichloromethane or Toluene). This acts as a heat sink.

-

Preparation of Base: Prepare a 10% Sodium Bicarbonate (

) or 2M Sodium Hydroxide ( -

Controlled Addition: Slowly add the organic solution to the stirred aqueous base.

-

Why? Adding acid to base ensures the pH remains high, neutralizing HCl immediately as it forms.

-

-

Verification: Check pH of the aqueous layer. It should be neutral or basic (pH 7-9) before disposal.

Figure 2: The "Dilute & Neutralize" workflow for safe disposal of acid chloride residues.

Part 5: Emergency Response

Exposure Scenarios

-

Skin Contact:

-

Inhalation:

Spills

-